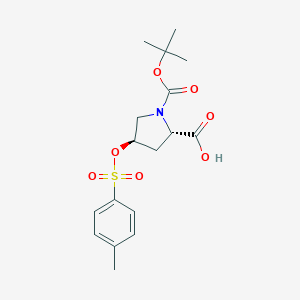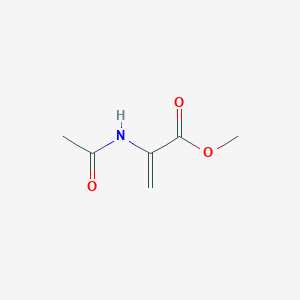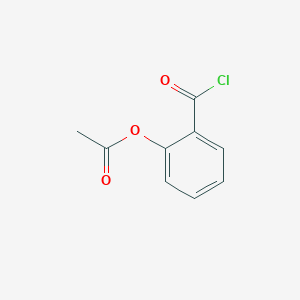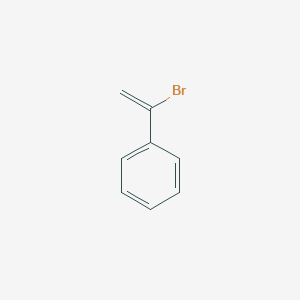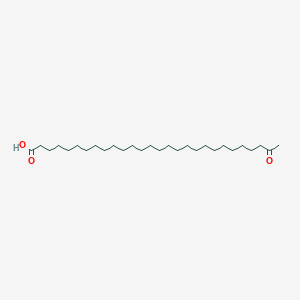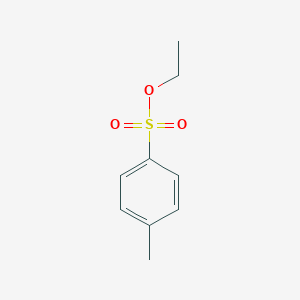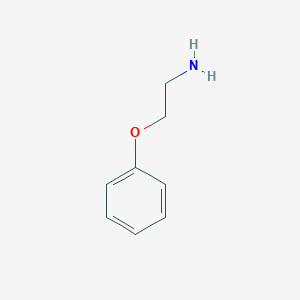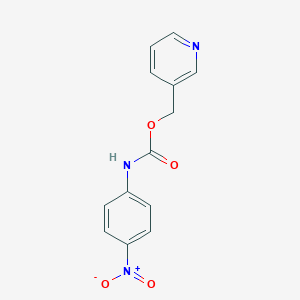
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, also known as DMH1, is a small molecule inhibitor that has been used to specifically target the transforming growth factor-beta (TGF-β) signaling pathway. This pathway plays a critical role in many biological processes, including embryonic development, tissue repair, and immune response. Dysregulation of the TGF-β pathway has been implicated in various diseases, including cancer, fibrosis, and autoimmune disorders.
作用機序
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one specifically inhibits the activity of TβRI by binding to a specific site on the receptor. This prevents the receptor from phosphorylating downstream targets, which ultimately leads to the inhibition of TGF-β signaling. 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been shown to be highly selective for TβRI, with little to no effect on other receptors or kinases.
Biochemical and Physiological Effects:
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been shown to have various biochemical and physiological effects. Inhibition of TGF-β signaling by 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been shown to reduce the proliferation and migration of cancer cells. It has also been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are involved in the development of fibrosis. In addition, 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been shown to modulate the immune response by inhibiting the differentiation of T cells into regulatory T cells.
実験室実験の利点と制限
One of the main advantages of using 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one in lab experiments is its specificity for TβRI. This allows researchers to selectively inhibit TGF-β signaling without affecting other pathways. However, one limitation of using 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is its relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one can be toxic at high concentrations, which can limit its use in some assays.
将来の方向性
There are many potential future directions for research on 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. One area of interest is the development of more potent and selective inhibitors of TβRI. Another area of interest is the use of 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. In addition, 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one could be used to study the role of TGF-β signaling in various other diseases, such as cardiovascular disease or neurodegenerative diseases. Finally, 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one could be used to study the role of TGF-β signaling in aging and age-related diseases.
合成法
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-aminothiophenol with 2,2-dimethyl-3-oxobutanoic acid to form 2-(2,2-dimethyl-3-oxobutylthio)aniline. The second step involves the reaction of 2-(2,2-dimethyl-3-oxobutylthio)aniline with morpholine to form 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. The final product can be purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been used extensively in scientific research to study the TGF-β signaling pathway. It has been shown to specifically inhibit the activity of the TGF-β type I receptor (TβRI), which is a key component of the pathway. 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been used to investigate the role of TGF-β signaling in various biological processes, including embryonic development, tissue repair, and immune response. It has also been used to study the role of TGF-β signaling in various diseases, including cancer, fibrosis, and autoimmune disorders.
特性
IUPAC Name |
5,5-dimethyl-2-morpholin-4-yl-4,6-dihydro-1,3-benzothiazol-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2)7-9-11(10(16)8-13)18-12(14-9)15-3-5-17-6-4-15/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXMARZBAUMWLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)N3CCOCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
CAS RN |
15091-04-0 |
Source


|
| Record name | 5,5-Dimethyl-2-morpholin-4-yl-4,6-dihydro-1,3-benzothiazol-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015091040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-DIMETHYL-2-MORPHOLIN-4-YL-4,6-DIHYDRO-1,3-BENZOTHIAZOL-7-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDN0FW2IO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


